molecular formula C13H18N2O4S B4463025 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide

Cat. No.: B4463025
M. Wt: 298.36 g/mol
InChI Key: QJGAPEFDMFYEJT-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.09872823 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting this enzyme can help in the treatment of Alzheimer’s disease .

Mode of Action

This compound interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing signal transmission in the nervous system .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the cholinesterase enzyme . This leads to an increase in acetylcholine levels, which can enhance signal transmission in the nervous system. The downstream effects include improved cognitive function, which is beneficial in the treatment of Alzheimer’s disease .

Pharmacokinetics

Sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The inhibition of the cholinesterase enzyme by this compound leads to an increase in acetylcholine levels . This increase enhances signal transmission in the nervous system, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease .

Future Directions

The future directions for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide” and similar compounds could involve further exploration of their antibacterial potential and inhibitory activity against various enzymes . Additionally, their potential therapeutic applications in the field of scientific research due to their anti-inflammatory, anti-cancer, and neuroprotective properties could be further investigated.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-20(17,15-6-2-1-3-7-15)14-11-4-5-12-13(10-11)19-9-8-18-12/h4-5,10,14H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGAPEFDMFYEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.